molecular formula C9H8N2O2 B3285465 4-Aminoisoquinoline-1,3(2H,4H)-dione CAS No. 804430-99-7

4-Aminoisoquinoline-1,3(2H,4H)-dione

Cat. No.: B3285465
CAS No.: 804430-99-7
M. Wt: 176.17 g/mol
InChI Key: YOKIYXLCRKBPPT-UHFFFAOYSA-N
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Description

4-Aminoisoquinoline-1,3(2H,4H)-dione is a heterocyclic compound featuring a tetrahydroisoquinoline (THIQ) backbone with an amino substituent at the 4-position. Its molecular formula is C₉H₈N₂O₂, and it serves as a critical scaffold in medicinal chemistry due to its structural similarity to bioactive natural products and synthetic pharmaceuticals . The compound’s planar aromatic system and hydrogen-bonding capacity (via the amino and carbonyl groups) enhance its interactions with biological targets, making it a versatile intermediate for drug discovery .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-4H-isoquinoline-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c10-7-5-3-1-2-4-6(5)8(12)11-9(7)13/h1-4,7H,10H2,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOKIYXLCRKBPPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)NC2=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminoisoquinoline-1,3(2H,4H)-dione can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals under acidic conditions, can be adapted to synthesize isoquinoline derivatives . Another method involves the use of phthalimide as a raw material, which undergoes rearrangement under strong alkaline conditions to form isoquinoline derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal catalysts, such as palladium or rhodium, can enhance the efficiency of the synthesis process . Additionally, catalyst-free processes in water have been explored to reduce environmental impact and improve sustainability .

Chemical Reactions Analysis

Types of Reactions

4-Aminoisoquinoline-1,3(2H,4H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or to synthesize derivatives with specific biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of isoquinoline-1,3,4(2H)-triones, which are oxygen-rich heterocyclic compounds .

Scientific Research Applications

Antitumor Activity

Recent studies have identified derivatives of isoquinoline-1,3-dione as potential antitumor agents. Specifically, 4-(benzylaminomethylene)isoquinoline-1,3(2H,4H)-diones and 4-[(pyridylmethyl)aminomethylene]isoquinoline-1,3(2H,4H)-diones have shown promising results in selectively inhibiting cyclin-dependent kinase 4 (CDK4) over CDK2 and CDK1.

Key Findings:

  • The presence of a 3-OH substituent on the phenyl ring is crucial for CDK4 inhibitory activity.
  • Substituents at the C-6 position enhance inhibitory potency.
  • Strategies to improve metabolic stability include modifying the phenolic OH group or replacing it with nitrogen-containing groups.

Case Study:
In a study published in Bioorganic & Medicinal Chemistry Letters, a series of isoquinoline derivatives were synthesized and evaluated for their antitumor properties. The results indicated that specific substitutions significantly increased the potency against cancer cell lines .

Enantioselective Amination

The compound has been utilized in enantioselective amination reactions, which are vital for producing chiral compounds in pharmaceuticals. A recent study demonstrated an efficient method for the enantioselective amination of 4-alkylisoquinoline-1,3(2H,4H)-dione derivatives.

Methodology:

  • The reaction was conducted using a bifunctional catalyst that allowed for high yields (up to 99%) and excellent enantioselectivity.
  • The process was scalable and compatible with various substrates.

Results:
The study showcased the synthetic versatility of isoquinoline derivatives in generating chiral amines that can serve as building blocks in drug development .

Synthesis of Derivatives

Isoquinoline-1,3-dione serves as a precursor for synthesizing various biologically active compounds through cascade reactions. For instance, a novel method involving N-alkyl-N-methacryloylbenzamide and aryl aldehydes has been reported to yield isoquinoline derivatives efficiently.

Synthesis Overview:

  • The method involves oxidative cross-coupling followed by radical addition.
  • It operates under mild conditions without requiring metal catalysts or organic solvents.

Yield Data:
The cascade reaction produced isoquinoline derivatives in good yields, demonstrating the compound's utility in synthetic organic chemistry .

Proteomics Research

Isoquinoline-1,3-dione is also recognized for its applications in proteomics research. It acts as a useful tool for studying protein interactions and functions due to its ability to modulate enzyme activities.

Application Insights:

  • It has been shown to inhibit specific kinases involved in signaling pathways.
  • The compound's structural features allow it to interact with various biological targets effectively .

Mechanism of Action

The mechanism of action of 4-Aminoisoquinoline-1,3(2H,4H)-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, isoquinoline derivatives have been shown to interact with neurotransmitter receptors, which can modulate neurological functions . Additionally, the compound’s ability to form stable complexes with metal ions can enhance its activity in various biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key derivatives of isoquinoline-1,3-dione and their distinct properties:

Compound Substituents/Modifications Key Properties/Applications Reference
4-Aminoisoquinoline-1,3(2H,4H)-dione Amino group at C4 Intermediate for enantioselective amination; high synthetic efficiency (99% yield, 99% ee) .
4-(Phenylaminomethylene)isoquinoline-1,3(2H,4H)-dione (Compound 61) (Z)-4-Phenylaminomethylene group CDK4 inhibitor (IC₅₀ = 27 nM); selective over CDK1/2 .
4-(Benzylaminomethylene)isoquinoline-1,3(2H,4H)-dione (Compound 62) (Z)-4-Benzylaminomethylene group Potent CDK4 inhibitor (IC₅₀ = 2 nM); improved selectivity over CDK1/2 .
4-[(Pyridylmethyl)aminomethylene]isoquinoline-1,3(2H,4H)-dione (Compound 63) (Z)-4-(Pyridylmethyl)aminomethylene group Enhanced CDK4 inhibition (IC₅₀ = 2 nM) and kinase selectivity .
2-(4-Aminophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione (CAS 25287-05-2) Benzo[de]isoquinoline core with 4-aminophenyl substituent Fluorescent properties; applications in organic electronics and imaging .
4,4-Dimethylisoquinoline-1,3(2H,4H)-dione Methyl groups at C4 Antiplatelet agent precursor; modified via N-arylpiperazine derivatization .
7-Methoxyisoquinoline-1,3(2H,4H)-dione (CAS 76746-94-6) Methoxy group at C7 Structural analog with potential metabolic stability improvements .

Detailed Comparison of Key Features

Physicochemical Properties

  • Solubility: 4-Aminoisoquinoline-1,3-dione is soluble in polar aprotic solvents (e.g., DCM, DMSO) but sensitive to moisture . Methoxy-substituted derivatives (e.g., 7-Methoxyisoquinoline-1,3-dione) show improved solubility in ethanol .
  • Stability: Halogenated derivatives (e.g., 7-Iodoisoquinoline-1,3-dione) require dark storage due to light sensitivity .

Biological Activity

Introduction

4-Aminoisoquinoline-1,3(2H,4H)-dione, a compound belonging to the isoquinoline family, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound includes an amino group at the 4-position and two carbonyl groups at the 1 and 3 positions of the isoquinoline ring. This configuration is crucial for its biological activity.

PropertyValue
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
SolubilitySoluble in DMSO and DMF
Melting Point220-223 °C

Anticancer Activity

Recent studies have demonstrated that derivatives of isoquinoline-1,3-dione exhibit significant anticancer properties. For example, a study reported that certain analogs inhibit Tyrosyl-DNA phosphodiesterase 2 (TDP2), an enzyme implicated in cancer cell survival. The most potent analog showed an IC50 value of 4.8 μM against TDP2, indicating strong potential for developing new anticancer agents .

Case Study: TDP2 Inhibition

In a systematic structure-activity relationship (SAR) study, modifications at the C-4 position were explored to enhance potency against TDP2. The findings indicated that specific substitutions could lead to improved inhibitory effects, suggesting a pathway for further drug development .

Neuroprotective Effects

This compound has also been investigated for neuroprotective properties. Compounds with similar structures have shown promise in inhibiting monoamine oxidase (MAO), which is involved in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The inhibition of MAO leads to increased levels of neurotransmitters like serotonin and dopamine, potentially alleviating symptoms associated with these conditions .

Antimicrobial Activity

The compound has displayed antimicrobial properties against various pathogens. Research indicates that certain derivatives demonstrate significant antibacterial activity, making them candidates for further investigation as potential antibiotics .

The biological activities of this compound are attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of TDP2 and MAO, affecting DNA repair mechanisms and neurotransmitter metabolism.
  • Cell Cycle Arrest : Some studies suggest that isoquinoline derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Modulation : Compounds in this class may modulate oxidative stress pathways, contributing to their neuroprotective effects.

Table 2: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerTDP2 inhibition
NeuroprotectionMAO inhibition
AntimicrobialBacterial growth inhibition

Q & A

Basic: What synthetic methodologies are optimized for preparing 4-Aminoisoquinoline-1,3(2H,4H)-dione derivatives?

Methodological Answer:
The synthesis of 4-amino-substituted isoquinoline-diones often involves functionalization at the 4-position via alkylation, amination, or radical cascade reactions. Key strategies include:

  • Radical Cascade Reactions : Visible-light-promoted decarboxylative acyl radical cyclization using α-keto acids enables efficient acylation and cyclization of N-methacryloylbenzamides, yielding acylated derivatives under mild conditions .
  • Alkylation/Amination : Alkylation of 4,4-dimethylisoquinoline-1,3-dione with chloroethyl reagents, followed by nucleophilic substitution with arylpiperazines, generates N-arylpiperazine derivatives. Reaction conditions (e.g., potassium carbonate, triethylamine) and solvent polarity significantly impact yields .
  • Enantioselective Amination : Bifunctional organocatalysts (e.g., squaramide-based) enable asymmetric amination of 4-alkylisoquinoline-diones with azodicarboxylates. Low catalyst loading (1–2 mol%) and solvents like 1,2-dichloroethane optimize enantiomeric excess (up to 99% ee) .

Basic: How are structural and electronic properties of this compound derivatives characterized?

Methodological Answer:

  • X-Ray Crystallography : Crystallographic studies reveal bond lengths (e.g., C=O at 1.21–1.23 Å) and ring conformations (e.g., half-boat for piperidine rings). These data inform reactivity predictions, such as nucleophilic attack sites .
  • Spectroscopy : 1^1H/13^13C NMR identifies substituent effects (e.g., electron-withdrawing groups deshield aromatic protons). IR confirms carbonyl stretching frequencies (~1700 cm1^{-1}) .
  • Computational Modeling : Density Functional Theory (DFT) calculates frontier molecular orbitals to predict redox behavior and metal-binding affinity, critical for enzyme inhibition studies .

Advanced: How can enantioselective amination of 4-alkylisoquinoline-diones be achieved with high stereocontrol?

Methodological Answer:

  • Catalyst Design : Bifunctional thiourea-squaramide catalysts activate both the isoquinoline-dione (via H-bonding) and the azodicarboxylate electrophile. Substituents on the catalyst’s aromatic ring reduce steric hindrance, enhancing enantioselectivity .
  • Solvent Optimization : Polar solvents (e.g., 1,2-dichloroethane) improve reaction rates and ee values by stabilizing transition states. Non-polar solvents (toluene) are less effective .
  • Gram-Scale Synthesis : Scaling reactions to 10 mmol maintains >90% yield and ee, demonstrating industrial applicability. Post-reaction modifications (e.g., Boc deprotection) yield chiral amines for drug discovery .

Advanced: What mechanistic insights explain the dual inhibition of HIV-1 integrase (IN) and RNase H by 4-Aminoisoquinoline derivatives?

Methodological Answer:

  • Metal Chelation : The 2-hydroxyisoquinoline-1,3-dione scaffold chelates Mg2+^{2+}/Mn2+^{2+} at enzyme active sites. 1:1 Mg2+^{2+} complexes disrupt IN strand transfer, while 1:2 Mn2+^{2+} binding inhibits RNase H via redox reactions generating superoxide radicals .
  • Structure-Activity Relationships (SAR) : 4-Methoxycarbonyl substitution enhances RNase H inhibition (IC50_{50} = 5.9 µM) but reduces IN affinity. 3-OH phenyl groups improve CDK4 selectivity (IC50_{50} < 1 µM) but increase cytotoxicity .
  • Cellular Toxicity : High cytotoxicity (e.g., CC50_{50} < 10 µM in MT-4 cells) limits therapeutic use. Prodrug strategies (e.g., ester masking of hydroxyl groups) are under investigation .

Advanced: How should researchers address contradictions in bioactivity data for isoquinoline-diones?

Methodological Answer:

  • Assay Validation : Confirm enzyme inhibition (e.g., CDK4 vs. CDK2) using orthogonal assays (e.g., radiometric vs. fluorescence). Discrepancies may arise from off-target effects or assay interference .
  • Metabolic Stability : Compare microsomal half-lives (e.g., human liver microsomes) to distinguish intrinsic activity from pharmacokinetic artifacts. 3-OH phenyl derivatives show rapid glucuronidation, reducing bioavailability .
  • Crystallographic vs. Solution Studies : X-ray structures may show tight binding, but solution-phase studies (e.g., ITC, NMR) reveal weaker interactions due to solvation effects .

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

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4-Aminoisoquinoline-1,3(2H,4H)-dione
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